

# Synthesis of drug-linker conjugate Tesirine from SG3199-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SG3199-Val-Ala-PAB

Cat. No.: B8201653 Get Quote

# Synthesis of Tesirine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a detailed protocol for the synthesis of Tesirine (SG3249), a potent drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). Tesirine comprises the pyrrolobenzodiazepine (PBD) dimer warhead, SG3199, linked via a cathepsin B-cleavable valine-alanine dipeptide and a p-aminobenzyl (PAB) self-immolative spacer.[1][2][3] This protocol outlines the key synthetic steps, starting from the SG3199 precursor and the Val-Ala-PAB linker moiety, to yield the final Tesirine construct. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

### Introduction

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA cross-linking agents that have garnered significant interest as payloads for ADCs.[4][5] Their mechanism of action involves binding to the minor groove of DNA and forming covalent interstrand cross-links, ultimately leading to apoptosis in cancer cells.[4][6] Tesirine was designed to combine the potent antitumor activity of the PBD warhead SG3199 with favorable physicochemical



properties for ADC development, including a cleavable linker system that ensures targeted drug release within tumor cells.[1][2][7]

The synthesis of Tesirine is a multi-step process that involves the careful construction of the PBD dimer core, the dipeptide linker, and the subsequent conjugation of these components. This application note provides a comprehensive guide for the laboratory-scale synthesis of this important drug-linker conjugate.

#### **Data Presentation**

Table 1: Summary of Key Synthetic Steps and Yields for Tesirine Synthesis

| Step    | Reaction                                    | Key Reagents<br>and<br>Conditions                         | Yield (%) | Reference |
|---------|---------------------------------------------|-----------------------------------------------------------|-----------|-----------|
| 1       | Dimerization of PBD Monomers                | 1,5-<br>diiodopentane,<br>K₂CO₃, acetone,<br>60°C         | 90%       | [1]       |
| 2       | Coupling of<br>Second PBD<br>Monomer        | Monomer 22,<br>K₂CO₃, acetone,<br>65 °C                   | 86%       | [1]       |
| 3       | TBS<br>Deprotection                         | TBAF/AcOH,<br>THF, rt                                     | 80%       | [1]       |
| 4       | Alloc<br>Deprotection                       | Pd(PPh <sub>3</sub> ) <sub>4</sub> , pyrrolidine, DCM, rt | 100%      | [1]       |
| 5       | Final Coupling                              | Mal-dPEG <sub>8</sub> -acid,<br>EDCI, DCM, rt             | 73%       | [1]       |
| Overall | Total Synthesis<br>(from<br>benzylvanillin) | 30 steps                                                  | 0.54%     | [1]       |



## **Experimental Protocols Materials and Methods**

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Thin-layer chromatography (TLC) can be used to monitor reaction progress. Purification of intermediates and the final product is typically achieved through column chromatography on silica gel or by high-performance liquid chromatography (HPLC).[8]

### Synthesis of SG3199-Val-Ala-PAB Intermediate

The synthesis of the **SG3199-Val-Ala-PAB** intermediate involves the coupling of the fully formed PBD dimer, SG3199, with the Alloc-protected Val-Ala-PAB linker. The initial steps involve the synthesis of the individual PBD monomers, followed by their dimerization.

Step 1: Synthesis of PBD Monomers and Dimerization

The synthesis of the individual PBD monomers is a complex, multi-step process. A key step in the formation of the PBD ring system is a Swern oxidation of a primary alcohol to an aldehyde, which then undergoes spontaneous cyclization.[6]

- Swern Oxidation Conditions:
  - Reagents: Oxalyl chloride ((COCl)<sub>2</sub>), dimethyl sulfoxide (DMSO), and a hindered base such as triethylamine (Et<sub>3</sub>N) or diisopropylethylamine (DIPEA).[6]
  - Procedure: A solution of DMSO in dichloromethane (DCM) is added to a solution of oxalyl chloride in DCM at -78 °C. After a short stirring period, the alcohol precursor is added, followed by the addition of the base. The reaction is then allowed to warm to room temperature.

Once the monomers are synthesized, they are dimerized using a linker, such as 1,5-diiodopentane, in the presence of a base like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in acetone at elevated temperatures.[1]

Step 2: Coupling with Alloc-Val-Ala-PAB-OH



The synthesized SG3199 dimer, which has a free hydroxyl group, is then coupled with the presynthesized Alloc-Val-Ala-PAB-OH linker.[2] This is typically achieved using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

### Final Steps: Synthesis of Tesirine (SG3249)

Step 3: Deprotection and Final Coupling

The penultimate intermediate from the previous step undergoes deprotection of the TBS (tert-butyldimethylsilyl) and Alloc (allyloxycarbonyl) protecting groups.

- TBS Deprotection: The TBS group is removed using tetrabutylammonium fluoride (TBAF) buffered with acetic acid in tetrahydrofuran (THF) at room temperature.[1]
- Alloc Deprotection: The Alloc group is removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>), in the presence of a scavenger like pyrrolidine in DCM at room temperature.[1]

The deprotected intermediate is then coupled with Mal-dPEG<sub>8</sub>-acid using EDCI in DCM at room temperature to yield the final product, Tesirine.[1]

Purification and Characterization:

The final Tesirine product should be purified by reverse-phase HPLC to ensure high purity. Characterization can be performed using:

- Mass Spectrometry (MS): To confirm the molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure.

# Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: Synthetic workflow for Tesirine.

Mechanism of Action: DNA Cross-linking by SG3199





Click to download full resolution via product page

Caption: Mechanism of SG3199 induced apoptosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Design and Synthesis of Tesirine, a Clinical Antibody—Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adc.bocsci.com [adc.bocsci.com]
- 3. Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate
   Pyrrolobenzodiazepine Dimer Payload PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Mal-PEG8-acid | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis of drug-linker conjugate Tesirine from SG3199-Val-Ala-PAB]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201653#synthesis-of-drug-linker-conjugate-tesirine-from-sg3199-val-ala-pab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





